molecular formula C17H15N3O4S B2634871 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 886920-44-1

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2634871
CAS No.: 886920-44-1
M. Wt: 357.38
InChI Key: NFOFPRJOXWWVAH-UHFFFAOYSA-N
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Description

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the methanesulfonylphenyl and oxadiazole moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methanesulfonylbenzoic acid hydrazide with 4-methylbenzoyl chloride under acidic conditions to form the desired oxadiazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide, leveraging its ability to disrupt specific biochemical pathways in pests or weeds.

    Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxadiazole ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can be compared with other oxadiazole derivatives, such as:

    N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide: This compound has a similar oxadiazole core but different substituents, leading to variations in biological activity and chemical reactivity.

    N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(pentyloxy)benzamide: The presence of a pentyloxy group introduces additional hydrophobic interactions, potentially altering its pharmacokinetic properties.

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, resulting in a wide range of biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

4-methyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11-7-9-12(10-8-11)15(21)18-17-20-19-16(24-17)13-5-3-4-6-14(13)25(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOFPRJOXWWVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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